3-Amino-5-ethoxyisoxazole
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Overview
Description
3-Amino-5-ethoxyisoxazole is a heterocyclic compound with the molecular formula C5H8N2O2 It is characterized by the presence of an isoxazole ring substituted with an amino group at the 3-position and an ethoxy group at the 5-position
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives, a class to which 3-amino-5-ethoxyisoxazole belongs, have a wide range of biological effects and are key intermediates in the synthesis of natural products and related compounds .
Mode of Action
Isoxazole derivatives have been reported to act as strong and selective agonists of cloned human d4 dopamine receptors and selective antagonists of γ-aminobutyric acid receptors . These interactions with their targets lead to various changes in cellular functions, contributing to their biological effects .
Biochemical Pathways
Isoxazole derivatives are known for their chemical reactivity as masked enaminones, which have been often employed in reactions with 1,3-dicarbonyl compounds to synthesize complex heterocyclic systems . This suggests that they may interact with various biochemical pathways.
Result of Action
Isoxazole derivatives are known to exhibit a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity . Some condensed heterocyclic systems that contain a fused isoxazole moiety have been reported to act as potential anticancer agents .
Biochemical Analysis
Biochemical Properties
It is known that isoxazole derivatives, such as 3-Amino-5-ethoxyisoxazole, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the isoxazole derivative.
Cellular Effects
Isoxazole derivatives have been reported to have a wide range of biological effects, such as hypoglycemic, antinociceptive, anti-inflammatory, and antibacterial activity .
Molecular Mechanism
Isoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that isoxazole derivatives can undergo various transformations under different conditions .
Dosage Effects in Animal Models
It is known that isoxazole derivatives can exhibit various effects in animal models, depending on the dosage .
Metabolic Pathways
It is known that isoxazole derivatives can be involved in various metabolic pathways .
Transport and Distribution
It is known that isoxazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that isoxazole derivatives can be directed to specific compartments or organelles based on their structure and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-ethoxyisoxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the intermediate isoxazole, which is then aminated to introduce the amino group at the 3-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-ethoxyisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into more saturated derivatives.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
3-Amino-5-ethoxyisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Similar structure but with a methyl group instead of an ethoxy group.
3-Amino-5-phenylisoxazole: Contains a phenyl group at the 5-position, offering different reactivity and applications.
Uniqueness: 3-Amino-5-ethoxyisoxazole is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications where enhanced lipophilicity and reactivity are desired.
Properties
IUPAC Name |
5-ethoxy-1,2-oxazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-2-8-5-3-4(6)7-9-5/h3H,2H2,1H3,(H2,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHICMKLBYCHIIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NO1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614246 |
Source
|
Record name | 5-Ethoxy-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32326-26-4 |
Source
|
Record name | 5-Ethoxy-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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